molecular formula C15H13NO2S2 B2942903 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 1798023-93-4

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2942903
CAS No.: 1798023-93-4
M. Wt: 303.39
InChI Key: KEJRXFBPOCDKJR-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide (CAS 1798023-93-4) is a synthetic organic compound with the molecular formula C 15 H 13 NO 2 S 2 and a molecular weight of 303.40 g/mol . This compound is part of a class of furan and thiophene-2-carboxamide derivatives that have demonstrated significant potential in biochemical and pharmacological research due to their bioactive properties. Recent scientific investigations into structurally related compounds have revealed promising enzyme inhibitory activity. Specifically, similar furan/thiophene carboxamide derivatives have been identified as potent inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease, with some analogs exhibiting inhibition constants (K i ) in the range of 0.10 mM and 0.07 mM . This suggests potential research applications in the field of neurodegenerative diseases and metabolic disorders. Furthermore, these analogs have shown remarkable antioxidant capabilities, with one study reporting 98.93% DPPH free radical scavenging activity for a close structural relative, outperforming standard antioxidants like ascorbic acid in experimental models . Additional research value is indicated by the observed DNA protection activity of up to 78% in related compounds, highlighting their potential in studies focused on oxidative DNA damage . Beyond these applications, the structural motif of thiophene carboxamides is also being explored in antiviral research, as similar molecular frameworks are being investigated for their ability to inhibit viral fusion processes, such as those mediated by the Influenza A virus hemagglutinin protein . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, adhering to all relevant laboratory safety protocols. For comprehensive product specifications, including detailed safety information, please consult the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(14-4-2-8-20-14)16(9-12-5-6-18-11-12)10-13-3-1-7-19-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJRXFBPOCDKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound that incorporates both furan and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan ring : A five-membered aromatic ring with oxygen.
  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Carboxamide group : Enhancing its solubility and interaction with biological targets.

The molecular formula is C15H13N1O2S2C_{15}H_{13}N_{1}O_{2}S_{2} with a molecular weight of approximately 303.39 g/mol. The presence of these functional groups contributes to the compound's lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anti-inflammatory : Inhibiting pro-inflammatory cytokines.
  • Antitumor : Showing cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of NO production in macrophages
AntitumorInduction of apoptosis in cancer cells

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators such as nitric oxide (NO).
  • Receptor Binding : Structural features allow for binding to various cellular receptors, influencing downstream signaling pathways related to inflammation and cell proliferation.
  • Cytotoxicity : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis, which is critical for its potential use in cancer therapy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiophene derivatives, providing insights into the efficacy of this compound:

Case Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that the compound significantly inhibited NO production in LPS-stimulated RAW 264.7 macrophages, showcasing its potential as an anti-inflammatory agent. The half-maximal inhibitory concentration (IC50) was determined to be approximately 79.5 µM, indicating substantial efficacy compared to standard anti-inflammatory drugs like dexamethasone .

Case Study 2: Antimicrobial Efficacy

Research indicated that similar thiophene derivatives exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 50 µg/mL for certain derivatives, suggesting that this compound could possess comparable antimicrobial activity .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan rings undergo oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Key Findings
Thiophene Oxidationm-CPBA (m-chloroperbenzoic acid)Thiophene sulfoxide/sulfone derivativesSelective oxidation at sulfur yields sulfoxides (mild conditions) or sulfones (harsher conditions).
Furan Ring OxidationH<sub>2</sub>O<sub>2</sub>/AcOHDihydrofuran or ketone derivatives Over-oxidation can lead to ring opening, forming carbonyl-containing products .

Mechanistic Insight :

  • Thiophene oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (S=O) or sulfones (O=S=O).

  • Furan oxidation involves radical intermediates, leading to dihydrofuran derivatives or complete ring cleavage .

Substitution Reactions

The compound participates in electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution:

Reaction Type Reagents/Conditions Products Key Findings
BrominationNBS (N-bromosuccinamide), CCl<sub>4</sub>Brominated thiophene derivativesRegioselectivity favors the α-position of thiophene due to electron density.
AmidationEDC/HOBt, DMFModified carboxamide derivatives Coupling reagents facilitate amide bond formation with primary amines (yields: 70–85%) .

Mechanistic Insight :

  • Bromination follows an electrophilic pathway, with NBS generating bromine radicals.

  • Amidation occurs via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack .

Coupling Reactions

The carboxamide group enables cross-coupling reactions:

Reaction Type Reagents/Conditions Products Key Findings
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl derivativesPalladium catalysts enable C–C bond formation with aryl boronic acids (yields: 60–75%).

Mechanistic Insight :

  • Oxidative addition of the palladium catalyst to the carboxamide followed by transmetallation with boronic acids.

Acylation and Sulfonation

Functionalization of the carboxamide and sulfonamide groups:

Reaction Type Reagents/Conditions Products Key Findings
AcylationAcCl, pyridineAcetylated carboxamide Acetylation occurs at the nitrogen atom, enhancing lipophilicity .
SulfonationSO<sub>3</sub>·H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>Sulfonated thiophene derivativesSulfonation improves solubility and bioactivity.

Mechanistic Insight :

  • Acylation involves nucleophilic attack by the carboxamide nitrogen on the acyl chloride .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Crystallinity

  • N-(2-Nitrophenyl)thiophene-2-carboxamide ():
    This compound exhibits a planar thiophene ring and a nitro-substituted benzene ring, with dihedral angles between the rings ranging from 8.50° to 13.53° . The nitro group introduces electron-withdrawing effects, stabilizing the amide bond and influencing intermolecular interactions (e.g., weak C–H⋯O/S contacts). In contrast, the target compound’s furan and thiophene substituents are electron-rich, likely resulting in distinct conformational flexibility and packing behavior. Such differences could affect solubility and thermal stability .

  • The target compound lacks this hydroxyl group but features a furan-3-ylmethyl substituent, which may increase lipophilicity and membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Notable Properties References
Target Compound C₁₄H₁₂N₂O₂S₂ 312.4 Furan-3-ylmethyl, Thiophen-2-ylmethyl Not reported High lipophilicity
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 264.26 2-Nitrophenyl Antibacterial Crystalline, planar conformation
5-Hydroxy-N-(thiophen-2-ylmethyl)... (27) C₁₄H₁₁NO₂S₂ 305.37 Thiophen-2-ylmethyl, hydroxy Anticancer Hydrogen-bond donor
Nitrothiophene carboxamide () C₁₆H₁₀F₃N₃O₄S₂ 441.39 3-Methoxy-4-(trifluoromethyl)phenyl Antibacterial Moderate purity (42%)
6-(4-Cyanophenyl)... hydrochloride (42) C₂₂H₂₀FN₃O₂S·HCl 453.93 Piperidin-4-ylmethyl, cyano Anticancer High solubility (HCl salt)

Key Research Findings and Implications

Electronic Effects : The absence of electron-withdrawing groups (e.g., nitro) in the target compound may reduce electrophilic reactivity compared to ’s analogs but enhance π-π stacking interactions due to its aromatic substituents .

Solubility vs. Bioavailability : While piperidine derivatives () benefit from enhanced aqueous solubility, the target compound’s furan/thiophene-methyl groups likely favor lipid bilayer penetration, making it suitable for central nervous system targets .

Anticancer Potential: Structural similarities to ’s benzothiophene carboxamides suggest possible kinase inhibition (e.g., Clk/Dyrk), though experimental validation is needed .

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